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Compound of Interest

Compound Name: 2-Nitroethanol

Cat. No.: B1329411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitroethanol in the

Henry (nitroaldol) reaction, a cornerstone carbon-carbon bond-forming reaction in organic

synthesis. The protocols and data presented herein are curated for professionals in research

and drug development, offering insights into reaction optimization, stereoselectivity, and

practical experimental execution.

Introduction
The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an

aldehyde or ketone, yielding a β-nitro alcohol.[1][2][3] This reaction is of significant importance

in synthetic chemistry as the resulting products are versatile intermediates that can be readily

converted into other valuable functional groups, such as β-amino alcohols, α-hydroxy

carboxylic acids, and nitroalkenes.[1][4][5] The use of 2-nitroethanol as the nitroalkane

component introduces a hydroxyl group into the product, offering further synthetic handles and

the potential for intramolecular interactions that can influence stereoselectivity.

Reaction Mechanism and Stereochemical Control
The mechanism of the Henry reaction commences with the deprotonation of the α-carbon of

the nitroalkane by a base to form a nitronate anion.[2][3] This nucleophilic intermediate then

attacks the carbonyl carbon of the aldehyde or ketone.[6] Subsequent protonation of the
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resulting alkoxide furnishes the β-nitro alcohol product.[2] All steps of the Henry reaction are

reversible.[1]

When 2-nitroethanol reacts with an aldehyde, a product with two adjacent stereocenters is

formed. Controlling the diastereoselectivity (syn vs. anti) is a key challenge. The hydroxyl group

of 2-nitroethanol can participate in hydrogen bonding, which may stabilize transition states

and influence the stereochemical outcome, often favoring the syn diastereomer.[7] The

development of asymmetric catalysis has enabled control over both diastereoselectivity and

enantioselectivity, providing access to stereochemically defined β-nitro alcohols, which are

crucial building blocks in pharmaceutical synthesis.[1][8][9]

Catalytic Systems
A variety of catalytic systems have been developed to promote the Henry reaction with high

efficiency and stereoselectivity.

Base Catalysis: Simple bases such as potassium carbonate (K₂CO₃), triethylamine (Et₃N),

and sodium hydroxide (NaOH) can catalyze the reaction.[10] However, these often provide

little stereocontrol.

Metal Catalysts: Chiral metal complexes are frequently employed to achieve high enantio-

and diastereoselectivity.[1] Copper(II) complexes with chiral ligands, such as bis(oxazolines)

and diamines, are particularly effective.[11] Lanthanide-based catalysts have also been

shown to be highly efficient, especially for achieving syn-selective additions.

Organocatalysts: Chiral organic molecules, like cinchona alkaloids and their derivatives, offer

a metal-free alternative for asymmetric Henry reactions.[1]

Tabulated Quantitative Data
The following tables summarize quantitative data from various studies on the Henry reaction,

including examples with 2-nitroethanol and other nitroalkanes for comparison.

Table 1: Asymmetric syn-Selective Henry Reaction with 2-Nitroethanol[7][12]
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Aldehyde
Catalyst
System

Diastereomeri
c Ratio
(syn/anti)

Yield (%)
Enantiomeric
Excess (ee, %)

Benzaldehyde Cu–L6 Complex 92:8 82 Not Reported

Isobutyraldehyde

Lanthanum–

alkoxide complex

C1

91:9

71 (of

dihydrosphingosi

ne)

Not Reported

Table 2: Asymmetric Henry Reaction with Other Nitroalkanes[7][12]

| Nitroalkane | Aldehyde | Catalyst System | Diastereomeric Ratio (syn/anti) | Yield (%) |

Enantiomeric Excess (ee, %) | | --- | --- | --- | --- | --- | | Nitroethane | Isobutyraldehyde | Amino

alcohol L7 | 95:5 | 77 | 95 (syn) | | Nitroethane | Benzaldehyde | Cu(OTf)₂–L3 / Et₃N | Not

Reported | 92 | 94 | | 1-Nitropropane | Benzaldehyde | C₁-symmetrical amino-alcohol ligand L8 |

99:1 | 85 | 97 (syn) |

Experimental Protocols
Protocol 1: General Procedure for the Base-Catalyzed Henry Reaction with 2-Nitroethanol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Aldehyde (1.0 equivalent)

2-Nitroethanol (1.2 equivalents)

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 0.2 equivalents)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of the aldehyde (1.0 equivalent) in the chosen anhydrous solvent, add 2-
nitroethanol (1.2 equivalents).

Cool the reaction mixture to 0 °C using an ice bath.

Add the base (e.g., DBU, 0.2 equivalents) dropwise to the reaction mixture.

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-nitro alcohol.[6]

Protocol 2: Asymmetric Henry Reaction Using a Chiral Copper(II) Catalyst

This protocol is adapted from procedures for asymmetric Henry reactions and serves as a

starting point for reactions with 2-nitroethanol.[6]

Materials:

Copper(II) acetate (Cu(OAc)₂) (10 mol%)

Chiral ligand (e.g., bis(oxazoline)) (11 mol%)

Anhydrous ethanol (EtOH)

Aldehyde (1.0 equivalent)
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2-Nitroethanol (1.5 equivalents)

Triethylamine (Et₃N) (1.2 equivalents)

Procedure:

In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and the chiral ligand (11 mol%) in

anhydrous ethanol.

Stir the mixture at room temperature for 1 hour to facilitate the formation of the catalyst

complex.

Add the aldehyde (1.0 equivalent) to the catalyst solution.

Add 2-nitroethanol (1.5 equivalents) to the reaction mixture.

Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).

Add triethylamine (1.2 equivalents) to initiate the reaction.

Stir the reaction and monitor its progress by TLC.

Upon completion, perform a standard aqueous workup as described in Protocol 1.

Purify the crude product by column chromatography to isolate the enantioenriched β-nitro

alcohol.
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Caption: Mechanism of the Henry (nitroaldol) reaction.
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Caption: General experimental workflow for the Henry reaction.
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Caption: Catalytic cycle for an asymmetric Henry reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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